N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine
Description
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine is a complex organic compound featuring both imidazole and pyridine rings
Properties
IUPAC Name |
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-9-6-14-10(16-9)7-15-12-11(17(18)19)8(2)4-5-13-12/h4-6H,3,7H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCPCASFSJYKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)CNC2=NC=CC(=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 5-ethyl-1H-imidazole with a suitable alkylating agent, followed by nitration and subsequent amination to introduce the nitro and amine groups on the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The imidazole and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various alkyl or aryl groups onto the imidazole or pyridine rings.
Scientific Research Applications
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar structural features.
Imidazole derivatives: Compounds like benzimidazole and its derivatives share the imidazole ring structure.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.
Uniqueness
N-[(5-ethyl-1H-imidazol-2-yl)methyl]-4-methyl-3-nitropyridin-2-amine is unique due to the combination of both imidazole and pyridine rings, along with specific functional groups that confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
